diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate
Overview
Description
Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate is a complex organic compound with a quinoline core structure
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it might participate in a similar reaction mechanism. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions can influence the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Its potential involvement in suzuki–miyaura cross-coupling reactions suggests that it might play a role in the formation of carbon-carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
It’s worth noting that suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit similar characteristics.
Preparation Methods
The synthesis of diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, including cyclization and substitution reactions.
Introduction of the Phosphonate Group: The phosphonate group is introduced using diethyl phosphite under specific reaction conditions.
Chlorination and Methoxylation: Chlorination and methoxylation are carried out using appropriate reagents to introduce the chloro and methoxy groups at the desired positions on the quinoline ring.
Amination: The amino group is introduced through a nucleophilic substitution reaction with 4-methoxyaniline.
Chemical Reactions Analysis
Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Scientific Research Applications
Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its quinoline core, which is a common scaffold in antimalarial drugs.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate can be compared with other quinoline-based compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of many antimalarial and anticancer agents.
Mefloquine: Another antimalarial drug with a quinoline core, known for its efficacy against drug-resistant malaria strains.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phosphonate group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-diethoxyphosphoryl-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN2O5P/c1-5-28-30(25,29-6-2)21-19(22)20(23-14-7-9-15(26-3)10-8-14)17-13-16(27-4)11-12-18(17)24-21/h7-13H,5-6H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHILIRGGPLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=NC2=C(C=C(C=C2)OC)C(=C1Cl)NC3=CC=C(C=C3)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366699 | |
Record name | Diethyl [3-chloro-6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-78-0 | |
Record name | Diethyl [3-chloro-6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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